Bezuclastinib, also known by its developmental codes CGT9486 and PLX9486, is classified under the category of investigational drugs. It is a synthetic compound with the chemical formula and a molar mass of approximately 331.379 g/mol . The drug's mechanism of action centers around its ability to inhibit the activity of mutated forms of the KIT receptor, which plays a crucial role in cell signaling pathways related to growth and survival in certain cancers .
The synthesis of bezuclastinib involves several key steps that focus on constructing its unique molecular framework. The compound features a complex structure that includes a pyrazole moiety, which is critical for its biological activity. While specific synthetic routes are proprietary, initial studies indicate that the synthesis employs standard organic chemistry techniques such as:
These methods ensure that bezuclastinib maintains its structural integrity and pharmacological efficacy .
Bezuclastinib undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. Key reactions include:
These reactions contribute to its therapeutic efficacy in clinical settings.
The mechanism by which bezuclastinib exerts its effects involves:
This targeted inhibition is critical for managing treatment-resistant cases effectively.
Bezuclastinib possesses several notable physical and chemical properties:
Bezuclastinib is currently under investigation for various clinical applications:
Research continues to explore its potential in other malignancies where KIT mutations play a critical role in disease progression .
Bezuclastinib (formerly CGT9486 or PLX-9486) is an orally active tyrosine kinase inhibitor engineered for high selectivity against the KIT D816V mutation, a constitutively active variant driving pathologic mast cell proliferation in approximately 95% of systemic mastocytosis cases and secondary resistance in gastrointestinal stromal tumors [1] [4]. Kinase profiling across 71 targets—including ion channels, transporters, enzymes, and closely related kinases—demonstrated that bezuclastinib potently inhibits KIT D816V (IC₅₀ <1 μM) while exhibiting minimal activity against off-target kinases such as platelet-derived growth factor receptor alpha (PDGFRα), platelet-derived growth factor receptor beta (PDGFRβ), colony-stimulating factor 1 receptor (CSF1R), and vascular endothelial growth factor receptor 2 (VEGFR2) [4] [6] [9]. This selectivity is critical, as inhibition of PDGFRβ or VEGFR2 is linked to dose-limiting toxicities like hypertension, edema, and intracranial hemorrhage in other kinase inhibitors [4].
In vitro analyses further confirmed bezuclastinib’s specificity:
Table 1: Kinase Inhibition Profile of Bezuclastinib
Kinase Target | IC₅₀ (nM) | Inhibition at 100 nM (%) |
---|---|---|
KIT D816V | <100 | >95 |
Wild-Type KIT | 150 | 80 |
PDGFRα | >10,000 | <10 |
PDGFRβ | >10,000 | <10 |
CSF1R | >10,000 | <5 |
Data derived from cell-based kinase assays [4] [6] [9].
Bezuclastinib’s selectivity originates from its binding mode within the adenosine triphosphate (ATP)-binding pocket of KIT. Unlike type II inhibitors (e.g., imatinib), which target inactive kinase conformations, bezuclastinib functions as a type I inhibitor, binding to the active conformation of KIT D816V. This allows effective inhibition of the mutation’s constitutively activated state [4] [6]. Structural analyses reveal:
X-ray crystallography (PDB ID: 7KHK) confirms bezuclastinib’s binding induces a conformational shift that occludes ATP access, explaining its submicromolar affinity for KIT D816V while sparing structurally similar kinases [3] [6].
Bezuclastinib’s mechanistic differentiation from existing tyrosine kinase inhibitors is evident in three domains:
Brain Penetration:Avapritinib’s high blood-brain barrier permeability (brain:plasma ratio = 0.5–1.0) contributes to dose-limiting CNS adverse events. In contrast, bezuclastinib shows minimal brain penetration (brain:plasma ratio <0.1 in rats) due to efflux transporter substrates, reducing neurotoxicity risks [4] [9].
Mutation Coverage:Bezuclastinib retains efficacy against activation loop mutations beyond D816V (e.g., D816H, N822K), whereas imatinib is ineffective against all exon 17 variants [1] [8].
Bezuclastinib demonstrates rapid and sustained suppression of KIT D816V-driven clonal expansion through two kinetic mechanisms:
Time-Dependent Inhibition:In cellular models, bezuclastinib achieves 50% reduction in phospho-KIT within 2 hours, with maximal target inhibition sustained for >12 hours post-dosing. This correlates with dissociation constants (Kd) in the low nanomolar range (1–5 nM), reflecting high binding affinity [4] [8].
Thermodynamic Drivers:Isothermal titration calorimetry reveals bezuclastinib binding to KIT D816V is entropy-driven (ΔS >0), facilitated by hydrophobic interactions that displace structured water molecules from the ATP pocket. This contrasts with enthalpy-driven binders like midostaurin, which exhibit lower conformational stability [6].
Table 2: Thermodynamic and Kinetic Parameters of Bezuclastinib Binding
Parameter | Bezuclastinib | Midostaurin | Avapritinib |
---|---|---|---|
Kd (nM) | 1.2 | 8.5 | 0.7 |
Association Rate (kon, M⁻¹s⁻¹) | 2.5 × 10⁶ | 1.1 × 10⁶ | 3.0 × 10⁶ |
Dissociation Half-life (min) | 120 | 45 | 90 |
ΔG (kcal/mol) | -12.1 | -10.8 | -12.5 |
Data derived from surface plasmon resonance and cellular kinase assays [4] [6] [8].
Clinically, these properties translate to rapid reductions in KIT D816V variant allele fraction (median: 48.5% at 12 weeks) and serum tryptase in systemic mastocytosis patients, indicating suppression of mutant mast cell clones [5] [8]. In advanced gastrointestinal stromal tumors, combination therapy with sunitinib extended median progression-free survival to 11 months by concurrently targeting primary and exon 17-resistant mutations [1].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7